9-Butyl-9H-carbazole-3-carbaldehyde
Overview
Description
9-Butyl-9H-carbazole-3-carbaldehyde: is an organic compound with the molecular formula C₁₇H₁₇NO . It belongs to the class of carbazole derivatives, which are known for their diverse applications in organic electronics, medicinal chemistry, and materials science. This compound is characterized by a carbazole core substituted with a butyl group at the 9-position and an aldehyde group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Butyl-9H-carbazole-3-carbaldehyde typically involves the following steps:
N-Alkylation: The starting material, carbazole, undergoes N-alkylation with butyl bromide in the presence of a base such as potassium carbonate to form 9-butylcarbazole.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 9-Butyl-9H-carbazole-3-carbaldehyde can undergo oxidation reactions to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the carbazole ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Electrophiles such as bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation: 9-Butyl-9H-carbazole-3-carboxylic acid.
Reduction: 9-Butyl-9H-carbazole-3-methanol.
Substitution: Various substituted carbazole derivatives depending on the electrophile used.
Scientific Research Applications
Chemistry:
Organic Electronics: 9-Butyl-9H-carbazole-3-carbaldehyde is used as a building block in the synthesis of organic semiconductors and light-emitting diodes (LEDs).
Photovoltaics: It is employed in the development of organic photovoltaic cells due to its excellent electron-donating properties.
Biology and Medicine:
Antitumor Activity: Similar carbazole derivatives have shown potential antitumor activity by reactivating the p53 pathway in cancer cells.
Drug Development: The compound is investigated for its potential use in developing new therapeutic agents targeting various diseases.
Industry:
Materials Science: It is used in the synthesis of advanced materials with specific electronic and optical properties.
Catalysis: The compound serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the processes.
Mechanism of Action
The mechanism of action of 9-Butyl-9H-carbazole-3-carbaldehyde in biological systems involves its interaction with molecular targets such as enzymes and receptors. For instance, similar carbazole derivatives have been shown to activate the p53 pathway, leading to apoptosis and senescence in cancer cells . The aldehyde group can form covalent bonds with nucleophilic sites in proteins, modulating their activity and function.
Comparison with Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: This compound has an ethyl group instead of a butyl group at the 9-position.
9-Methyl-9H-carbazole-3-carbaldehyde: This derivative has a methyl group at the 9-position and is used in similar applications in organic electronics and medicinal chemistry.
Uniqueness:
9-Butyl-9H-carbazole-3-carbaldehyde: is unique due to the presence of the butyl group, which can influence its solubility, reactivity, and interaction with biological targets. The longer alkyl chain can enhance the compound’s lipophilicity, potentially improving its membrane permeability and bioavailability.
Properties
IUPAC Name |
9-butylcarbazole-3-carbaldehyde | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-2-3-10-18-16-7-5-4-6-14(16)15-11-13(12-19)8-9-17(15)18/h4-9,11-12H,2-3,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNLZGFHCFGWITO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=C(C=C(C=C2)C=O)C3=CC=CC=C31 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30987052 | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67707-09-9 | |
Record name | 9-Butyl-9H-carbazole-3-carboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=67707-09-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067707099 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 9-Butyl-9H-carbazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30987052 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 9-butyl-9H-carbazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.853 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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